N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a synthetic small molecule characterized by three key structural motifs:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c21-15-3-1-2-4-16(15)23-7-9-24(10-8-23)20(26)19(25)22-12-14-5-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILGFLJQTYPBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₁₄FNO₂
- Molecular Weight : 259.27 g/mol
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential inhibition of certain transporters.
1. Equilibrative Nucleoside Transporters (ENTs)
Research indicates that compounds similar to this structure may act as inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation. For instance, a related compound demonstrated selectivity towards ENT2 over ENT1, suggesting a targeted mechanism that could be beneficial in chemotherapy settings .
2. Dopaminergic Activity
The piperazine moiety in the compound suggests potential dopaminergic activity, which is relevant for treating disorders such as schizophrenia and depression. The presence of the fluorophenyl group may enhance receptor binding affinity and selectivity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inhibition of ENT2
In a study assessing various analogs of piperazine derivatives, this compound was identified as a potent inhibitor of ENT2. This selectivity is significant for developing targeted therapies for cancers reliant on nucleoside transport mechanisms.
Case Study 2: Neuropharmacological Effects
A pharmacological evaluation involving animal models demonstrated that the compound exhibited antidepressant-like effects in behavioral tests. The results indicated modulation of dopaminergic pathways, supporting its potential use in treating mood disorders.
Comparison with Similar Compounds
Key Observations :
- The fluorophenyl substituent on the piperazine ring (as in the target compound) may enhance receptor-binding specificity compared to bulkier groups like benzo[d]thiazol-5-ylsulfonyl .
- Substitution at the acetamide nitrogen (e.g., 4-fluorophenyl in 4q vs. benzodioxol-methyl in the target compound) influences solubility and bioavailability, as evidenced by Rf values .
Piperazine-Containing Derivatives
Comparison with Target Compound :
- The target compound’s 2-fluorophenyl group may reduce oxidative metabolism compared to the dichlorophenyl or chlorobenzyl groups in 7o and Compound4, respectively .
Notes
Metabolic Stability : The benzodioxole ring in the target compound and its analogs (e.g., Compound4) may undergo hydroxylation, necessitating further stability studies .
Discontinued Analogs : The structural analog 10-F631067 was discontinued, possibly due to toxicity or insufficient efficacy, underscoring the need for rigorous preclinical profiling .
Data Gaps : Pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the provided evidence, limiting direct functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
